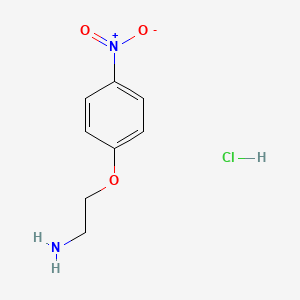

2-(4-Nitrophenoxy)ethylamine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(4-Nitrophenoxy)ethylamine hydrochloride involves the use of raw materials such as phenylethylamine, concentrated sulfuric acid, and concentrated nitric acid . The final product is high in yield, good in crystallization effect, and high in purity . Another method involves dissolving an intermediate in ethanol in a reaction kettle, adjusting the pH with 2mol/L hydrochloric acid, and heating the reaction solution to 80° C for 20 hours .Molecular Structure Analysis

The linear formula for this compound is O2NC6H4CH2CH2NH2 · HCl . The molecular weight is 202.64 .Chemical Reactions Analysis

This compound was used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles and N- (4-nitrophenethyl)formamide .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to orange to green powder to crystal . The melting point ranges from 211.0 to 217.0 °C .Aplicaciones Científicas De Investigación

Synthesis and Application in Agriculture :

- Chloro 2 (p nitrophenoxy) ethane, a derivative, has been synthesized and used in rice planting, showing potential to accelerate growth and improve output (Rui, 2002).

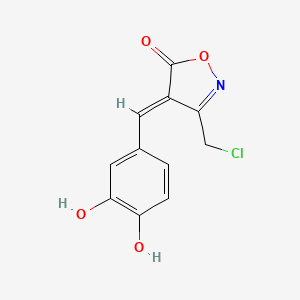

Intermediate in Synthesis of Biologically Active Compounds :

- Ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for synthesizing biologically active compounds, was obtained through a synthesis process starting from 2-picoliniacid (Xiong et al., 2019).

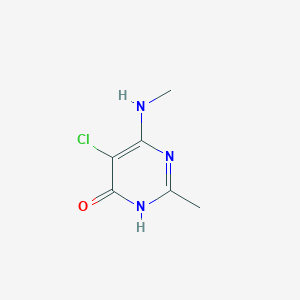

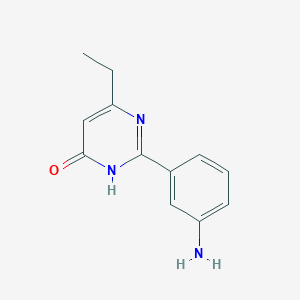

Use in Medicinal Chemistry :

- Synthesis of various pyrimidine derivatives for potential anti-inflammatory and analgesic activities involves derivatives of 2-(4-Nitrophenoxy)ethylamine hydrochloride (Sondhi et al., 2009).

Environmental Applications :

- Research on the degradation of p-Nitrophenol, a compound related to 4-NP, by a Gram-positive bacterium, highlighted the role of specific genes in environmental contaminant breakdown (Kitagawa et al., 2004).

Chemical Synthesis for Catalysis :

- The compound has been used in the synthesis of Zn(II), Cu(II), and Ni(II) Schiff base complexes, which are efficient catalysts for the hydrolysis of phosphate esters (Okeke et al., 2018).

Synthesis of Nitroxide-Mediated Polymerization Initiators :

- It is involved in the preparation of N-phenylalkoxyamine, an initiator for nitroxide-mediated polymerization, particularly in controlling methyl methacrylate polymerization (Greene & Grubbs, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-nitrophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-5-6-13-8-3-1-7(2-4-8)10(11)12;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMOMIHYFRGWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656877 | |

| Record name | 2-(4-Nitrophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98395-62-1 | |

| Record name | 2-(4-Nitrophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the isotopes used in the synthesis of the 2-(4-Nitrophenoxy)ethylamine hydrochloride derivatives?

A1: The research article describes the synthesis of this compound derivatives enriched with specific isotopes: [18O]-2, [15N]-2, and [14C]-2 []. These isotopic labels are invaluable tools in chemical and biological research. They allow researchers to track the fate of specific atoms during chemical reactions or metabolic processes. For example, the [18O] label can be used to study the mechanism of hydrolysis reactions, while the [14C] label allows for the tracking of the compound's distribution and metabolism within an organism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418257.png)

![N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418259.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)

![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)

![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)

![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)

![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)

![2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)